This compound can be classified as:
The synthesis of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves several steps that may include the formation of the quinazolinone core followed by the introduction of the pyridinylmethyl substituent. A common method for synthesizing related compounds involves the cyclocondensation of anthranilic acid derivatives with various aldehydes or isothiocyanates.
For instance, one reported method utilizes a microwave-assisted synthesis that improves reaction times and yields significantly compared to conventional heating methods .
The molecular structure of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Spectroscopic data commonly show characteristic peaks in NMR that correlate with the hydrogen atoms on the quinazolinone ring and the pyridine moiety .
3-(Pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can participate in various chemical reactions due to its functional groups.
These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves interaction with specific biological targets such as enzymes or receptors.
The physical and chemical properties of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are crucial for understanding its behavior in different environments.
These properties influence its formulation into pharmaceutical dosage forms and its bioavailability .
The scientific applications of 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one span several fields:
Researchers utilize this compound as a scaffold for designing novel drugs targeting various diseases due to its versatile reactivity and ability to form diverse derivatives .
The compound 3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one features a complex heterobicyclic architecture. Its core consists of a 3,4-dihydroquinazolin-4(1H)-one scaffold, where:
The IUPAC name derives from the parent quinazolin-4(1H)-one system:
Alternative nomenclature includes:
Table 1: Atomic Connectivity and Molecular Identifiers
| Descriptor | Value | Source |
|---|---|---|
| CAS Registry | 4210-51-9 | [2] |
| Molecular Formula | C₁₄H₁₁N₃OS | [1] [4] |
| Molar Mass (g/mol) | 269.32 | [2] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CC=N3 | [4] |
| InChIKey | PAAOKGWSUGKWFC-UHFFFAOYSA-N | [4] |
The pyridine ring (C2'=N1') introduces a potential metal-chelating site, while the thiocarbonyl group enhances hydrogen-bonding capacity and serves as a pharmacophore in biological systems [3] [7].
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5